molecular formula C3H4OS B14506697 3-Sulfanylidenepropanal CAS No. 64371-74-0

3-Sulfanylidenepropanal

Cat. No.: B14506697
CAS No.: 64371-74-0
M. Wt: 88.13 g/mol
InChI Key: FWSRAGKXTNZFDH-UHFFFAOYSA-N
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Description

3-Sulfanylidenepropanal (IUPAC name: 3-(methylthio)propanal; CAS: 3268-49-3) is a sulfur-containing aldehyde with the molecular formula C₄H₈OS. Its structure comprises a propanal backbone (CH₃-CHO) substituted with a methylthio (-SCH₃) group at the β-position . This compound is notable for its role as a flavoring agent, contributing sulfurous, onion-like aromas to food products . Its volatility and reactivity make it valuable in organic synthesis, particularly in thiol-mediated reactions.

Properties

CAS No.

64371-74-0

Molecular Formula

C3H4OS

Molecular Weight

88.13 g/mol

IUPAC Name

3-sulfanylidenepropanal

InChI

InChI=1S/C3H4OS/c4-2-1-3-5/h2-3H,1H2

InChI Key

FWSRAGKXTNZFDH-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylidenepropanal can be achieved through several methods. One common approach involves the reaction of propanal with sulfur-containing reagents under controlled conditions. For instance, the reaction of propanal with hydrogen sulfide (H₂S) in the presence of a catalyst can yield 3-Sulfanylidenepropanal. Another method involves the use of thiourea as a sulfur source, where propanal is reacted with thiourea in the presence of an acid catalyst to produce the desired compound .

Industrial Production Methods

Industrial production of 3-Sulfanylidenepropanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylidenepropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

3-Sulfanylidenepropanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: 3-Sulfanylidenepropanal is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Sulfanylidenepropanal involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities, such as antimicrobial effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-sulfanylidenepropanal with three structurally related compounds, emphasizing differences in substituents, functional groups, and applications:

Compound Name Structure Functional Groups Key Applications Notable Properties References
3-Sulfanylidenepropanal CH₃-S-CH₂-CHO Aldehyde, Thioether (-S-) Flavoring agent Volatile, pungent odor
3-(3-Trifluoromethylphenyl)propanal CF₃-C₆H₄-CH₂-CHO Aldehyde, Aromatic (CF₃-subst.) Pharmaceutical intermediates High thermal stability, lipophilic
3-(Ethylsulfinyl)propanoic acid CH₃CH₂-SO-CH₂-COOH Carboxylic acid, Sulfinyl (-SO-) Chemical synthesis Polar, acidic, oxidatively stable
3-(3-Furyl)-D-alanine C₄H₃O-CH₂-CH(NH₂)-COOH Amino acid, Heterocyclic (furan) Drug development, food science Water-soluble, chiral center
Key Observations:

Functional Group Diversity: 3-Sulfanylidenepropanal’s thioether and aldehyde groups contrast with 3-(ethylsulfinyl)propanoic acid’s sulfinyl and carboxylic acid moieties, which confer distinct reactivity (e.g., nucleophilic vs. electrophilic behavior) . The trifluoromethylphenyl substituent in 3-(3-Trifluoromethylphenyl)propanal enhances lipophilicity, making it suitable for drug synthesis .

Applications :

  • Sulfur-containing aldehydes like 3-sulfanylidenepropanal are favored in flavor chemistry due to low odor thresholds , whereas aromatic aldehydes (e.g., trifluoromethylphenyl derivative) are prioritized in medicinal chemistry for their stability .

Physicochemical Properties

  • Volatility: 3-Sulfanylidenepropanal’s low molecular weight contributes to its volatility, unlike the non-volatile 3-(ethylsulfinyl)propanoic acid .
  • Stability : The trifluoromethylphenyl group in 3-(3-Trifluoromethylphenyl)propanal imparts resistance to oxidation, contrasting with the reactive aldehyde group in 3-sulfanylidenepropanal .

Industrial and Research Relevance

  • Flavor Industry : 3-Sulfanylidenepropanal’s sulfurous aroma is irreplaceable in savory flavors, whereas furyl-alanine derivatives (e.g., 3-(3-Furyl)-D-alanine) are used in sweeteners .
  • Pharmaceuticals : The trifluoromethylphenyl analog’s stability under harsh conditions makes it a preferred intermediate in API synthesis .

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